molecular formula C8H9N3 B1525362 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190318-79-6

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No. B1525362
M. Wt: 147.18 g/mol
InChI Key: KCTHFIWDCMFYLK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : The compound 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is involved in the synthesis of various derivatives through reactions with nucleophiles under acidic or basic conditions. These reactions have been demonstrated to produce a range of synthetic applications, including the creation of fused tricyclic derivatives (Goto et al., 1991).

Biological Activity and Pharmacological Potential

  • Monoamine Oxidase Inhibitors : Research on pyrrole derivatives has revealed their potential as monoamine oxidase (MAO) inhibitors, with certain compounds showing selectivity towards MAO-A or MAO-B. This is particularly relevant for the treatment of neurological disorders. Structural determinants for selectivity have been explored through docking and molecular dynamics simulations (La Regina et al., 2007).

Material Science and Conductive Polymers

  • Conductive Polymers : Pyrrole and its derivatives serve as fundamental units for important biological molecules and are extensively utilized in the creation of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films, showcasing the material science applications of these compounds (Anderson & Liu, 2000).

Catalysis and Synthetic Applications

  • Catalytic Oxidation of Amines and Alcohols : Some derivatives of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine have been found to catalyze the oxidation of amines and alcohols under specific conditions, suggesting applications in synthetic chemistry for the efficient transformation of these functional groups (Mitsumoto & Nitta, 2004).

Coordination Chemistry and Metal Complexes

  • Metal Coordination Chemistry : The ability of pyrrolidine derivatives to stabilize through coordination with metal ions like cobalt (III) illustrates their utility in developing complex structures with potential applications ranging from catalysis to materials science (Amirnasr et al., 2002).

Safety And Hazards

The safety and hazards associated with pyrrolopyridine derivatives are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTHFIWDCMFYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 6
7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

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